![molecular formula C13H17N3 B2427531 4-[1-(Piperazin-1-yl)ethyl]benzonitrile CAS No. 1183650-20-5](/img/structure/B2427531.png)

4-[1-(Piperazin-1-yl)ethyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

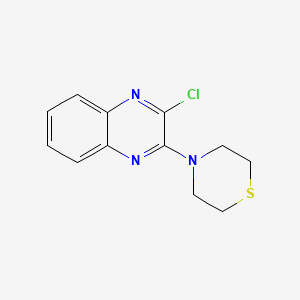

4-[1-(Piperazin-1-yl)ethyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is a derivative of benzonitrile, which is a type of aromatic organic compound .

Synthesis Analysis

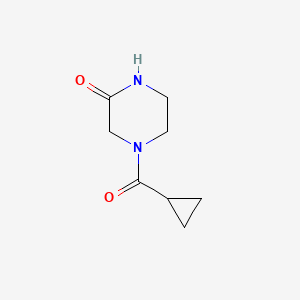

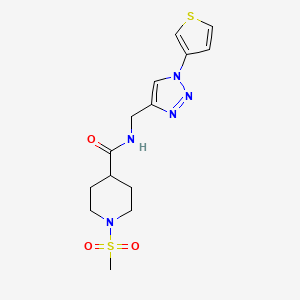

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization . Another study reported the synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring via an ethyl linker . The InChI code for this compound is provided in some sources .Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Piperazine derivatives, including structures similar to 4-[1-(Piperazin-1-yl)ethyl]benzonitrile, have been identified as potent antidiabetic agents. Research involving a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines led to the discovery of compounds with significant antidiabetic properties. These compounds were noted for their ability to improve glucose tolerance without inducing hypoglycemic effects, indicating their potential as candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).

Memory Enhancement

4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine derivatives have been synthesized and studied for their potential effects on memory enhancement. Although some compounds in this series did not exhibit significant effects, the research highlights the potential of piperazine derivatives in addressing cognitive functions and memory-related disorders (Li Ming-zhu, 2008).

Antimalarial Activity

Studies on amodiaquine (AQ) analogs, including those with a structure similar to this compound, have shown promising results against Plasmodium parasites, the causative agents of malaria. The synthesized compounds demonstrated significant antiplasmodial activity and high in vitro heme detoxification inhibition, suggesting their potential as alternatives to current antimalarial drugs (Tahghighi et al., 2019).

Anticonvulsant and Neuroprotective Properties

Piperazine derivatives have been researched for their anticonvulsant and neuroprotective properties. A series of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, for example, demonstrated protective effects against seizures, suggesting a potential role in the development of new anticonvulsant agents. These compounds showed a beneficial protective index compared to well-known antiepileptic drugs, indicating their potential for clinical application (Rybka et al., 2017).

Carbonic Anhydrase Inhibitory Action

Novel benzenesulfonamide derivatives with a piperazine structure have demonstrated potent inhibitory action against human carbonic anhydrase isoforms. Some of these derivatives were evaluated for their anticonvulsant activity and showed effective seizure protection, indicating their potential for further development as therapeutic agents (Mishra et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-[1-(Piperazin-1-yl)ethyl]benzonitrile is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .

Mode of Action

This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high potency and selectivity, leading to changes in the receptor’s activity .

Biochemical Pathways

Upon binding to the D3 dopamine receptor, this compound affects the normal operation of the mesocorticolimbic dopamine (MCL-DA) system , also known as the reward system . This leads to an amplification of dopamine signaling .

Pharmacokinetics

It is known that the compound has a molecular weight of 21529 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of this compound to the D3 dopamine receptor and the subsequent amplification of dopamine signaling can lead to changes at the molecular and cellular levels . These changes may have potential therapeutic implications, particularly in the treatment of substance use disorders .

Eigenschaften

IUPAC Name |

4-(1-piperazin-1-ylethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-11(16-8-6-15-7-9-16)13-4-2-12(10-14)3-5-13/h2-5,11,15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWRJBRTBAQSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)

![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)